Rucaparib exerts its anti-cancer effects through PARP trapping and the principle of synthetic lethality [1] [2] [3].
The diagram below illustrates this core mechanism.
Rucaparib demonstrates strong, nanomolar-level potency against PARP1 and PARP2, with significantly lower affinity for PARP3 [1].
Table 1: Rucaparib Inhibitory Potency (IC₅₀) Against PARP Enzymes
| PARP Enzyme | IC₅₀ (nM) | Inhibitory Constant (Kᵢ) |
|---|---|---|
| PARP1 | 0.8 [1] | 1.4 nM [1] [3] |
| PARP2 | 0.5 [1] | 0.17 nM [1] |
| PARP3 | 28 [1] | Information not specified |
The pharmacokinetic profile of rucaparib is characterized by good oral absorption and a long terminal half-life, supporting its twice-daily dosing schedule [1] [3].
Table 2: Clinical Pharmacokinetics of Rucaparib (600 mg twice daily)
| Parameter | Value (Mean) | Notes |
|---|---|---|
| Absolute Oral Bioavailability | 36% (range 30-45%) [1] [3] | Moderate bioavailability |
| Time to Max Concentration (Tₘₐₓ) | 1.9 hours (median) [3] | Rapid absorption |
| Steady-State Cₘₐₓ | 1940 ng/mL [3] | Coefficient of Variation (CV): 54% |
| Steady-State AUC₀‑₁₂ₕ | 16900 h·ng/mL [3] | CV: 54% |
| Accumulation Ratio | 3.5 to 6.2 fold [1] [3] | Upon repeated dosing |
| Terminal Half-Life | 26 hours (CV: 39%) [3] | Supports twice-daily dosing |
| Apparent Volume of Distribution | 2300 L [3] | Suggests extensive tissue distribution |
| Protein Binding | 70% [3] | In human plasma |
For researchers, the core experiments defining rucaparib's activity include biochemical inhibition assays and cellular cytotoxicity assays.
This protocol measures the direct inhibition of PARP enzyme activity [1].
This protocol demonstrates the selective killing of HR-deficient cells [1] [4].
Rucaparib was discovered through a systematic evaluation of a series of potent PARP inhibitors. The table below summarizes the key information about its discovery and core structure.
Table 1: Discovery and Core Properties of Rucaparib
| Aspect | Description |
|---|---|
| Discovery Context | Identified via in vitro structure-activity relationships and in vivo evaluation of radio- and chemopotentiation from a panel of 43 structurally diverse, potent PARP inhibitors [1]. |
| Selection Rationale | Of the candidates tested, Rucaparib demonstrated the most significant enhancement of temozolomide's antitumor activity in mouse xenograft models without causing body weight loss [1]. |
| Chemical Classification | Benzimidazole derivative [1]. |
| Key Physicochemical Property | Partition coefficient of 2.4 [1]. |
| Salt Form | Synthesized as the camsylate salt for commercial drug product (Rubraca) [1]. It is also available as a phosphate salt for research purposes [2]. |
The following diagram illustrates the high-level logic and key criteria that guided the selection of Rucaparib during its discovery phase.
The table below consolidates key quantitative data on the drug's properties, which are critical for formulation scientists.
Table 2: Key Physicochemical and Pharmacokinetic Properties of Rucaparib
| Parameter | Value / Description |
|---|---|
| Chemical Formula | C({19})H({18})FN(_{3})O [2] |
| Average Mass | 323.371 g/mol [2] |
| Absolute Oral Bioavailability | 36% (range: 30-45%) [1] [2] |
| Time to Steady State | ~1 week of continuous twice-daily dosing [1] |
| Food Effect (High-fat meal) | Increases C(_{max}) by 20% and AUC by 38%; not considered clinically significant [2] |
| Protein Binding | 70% in human plasma [2] |
The search results do not provide a detailed, step-by-step synthetic pathway for Rucaparib or its phosphate salt. This information is typically protected as intellectual property in patents or disclosed in specialized synthetic chemistry journals.
To obtain this information, I suggest you:
The cytotoxic effect of rucaparib extends beyond merely inhibiting PARP's catalytic activity. A key mechanism is PARP trapping, where the drug stabilizes PARP enzymes on damaged DNA, creating a physical barrier that blocks replication and transcription.
The following diagram illustrates how PARP trapping disrupts DNA repair and leads to replication fork collapse, ultimately causing cell death in Homologous Recombination Deficient (HRD) cells.
Rucaparib-induced PARP1 retention is governed by two independent mechanisms [1]:
The extent of PARP1 chromatin retention directly correlates with delayed downstream DNA repair and increased cytotoxicity, making it a key biomarker for rucaparib efficacy [1].
Key preclinical studies provide direct evidence for rucaparib's sustained PARP inhibition and trapping, which can be evaluated through specific experimental approaches.
This protocol measures how rucaparib enters and is retained in cells, which is fundamental to its prolonged activity [2].
This method validates sustained PARP inhibition and trapping in live animal models, linking it to anti-tumor effect [2].
The table below summarizes key quantitative findings from preclinical and clinical studies of rucaparib.
| Parameter | Finding | Context / Model | Source |
|---|---|---|---|
| Uptake Kinetics (Km) | 8.4 ± 1.2 μΜ | Carrier-mediated uptake in SW620 cells | [2] |
| Intracellular Accumulation | >10x extracellular concentration | Reached within 30 minutes in cell culture | [2] |
| Duration of PARP Inhibition | ≥50% for ≥72 hours | After a 30-min pulse of 400 nM in cells | [2] |
| In Vivo PARP Inhibition | 70-90% for ≥7 days | After single dose in Capan-1 xenografts | [2] |
| Recommended Dose | 600 mg, twice daily | Established in Phase I/II clinical trials | [3] [4] |
The trapping mechanism has direct clinical implications. Rucaparib is approved for treating BRCA-mutated ovarian cancer and as maintenance therapy for platinum-sensitive recurrent disease [3] [4]. Understanding trapping helps explain its efficacy in tumors with Homologous Recombination Deficiency (HRD), a broader group beyond just BRCA mutations [3] [4] [5].
Research also explores overcoming PARP inhibitor resistance, which can occur through mechanisms that restore HR function or reduce PARP1 trapping [6] [5]. Additionally, rucaparib is being investigated in combination with immunotherapies, as its trapping activity can increase tumor neoantigen exposure and potentially enhance anti-tumor immune responses [5].
Rucaparib is an orally available small-molecule inhibitor of PARP1, PARP2, and PARP3 enzymes [1] [2]. Its metabolic pathways and interaction potential are characterized as follows:
The table below summarizes key pharmacokinetic parameters for rucaparib at the approved dose of 600 mg twice daily.
| Parameter | Value at Steady State (Mean ± CV%) | Notes / Conditions |
|---|---|---|
| Absolute Bioavailability | 36% (range 30-45%) [1] | Oral tablet [6]. |
| C~max,ss~ | 1940 ng/mL (54%) [1] [6] | Maximum plasma concentration. |
| AUC~0-12h~ | 16,900 h⋅ng/mL (54%) [1] [6] | Area under the concentration-time curve. |
| T~max,ss~ | 1.9 hours (median) [1] [6] | Time to maximum concentration. |
| Apparent Clearance (CL/F) | 44.2 L/h (45%) [2] | At steady state. |
| Terminal Half-life (t~1/2~) | 26 hours (39%) [2] | - |
| Protein Binding | 70.2% [4] | In vitro value. |
| Food Effect (High-Fat Meal) | C~max~ ↑20%; AUC~0-24h~ ↑38% [6] | Not clinically significant; can be taken with or without food [1]. |
Rucaparib can act as both a victim and perpetrator in drug interactions, requiring careful clinical management.
Detailed methodologies from key studies provide guidance for investigating rucaparib metabolism and interactions.
This protocol is adapted from Liao et al. (2020) to characterize absorption, distribution, metabolism, excretion, and DDI potential [4].
This protocol from recent research provides a rapid, sensitive method for quantifying rucaparib in plasma [8].
The table below summarizes two liquid chromatography methods developed for the quantification of Rucaparib, primarily in biological matrices.
| Method Characteristic | LC-MS/MS Method (Plasma) [1] | UPLC-MS/MS Method (Rat Plasma) [2] |
|---|---|---|
| Analytical Technique | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) |
| Sample Matrix | Human EDTA plasma | Rat plasma |
| Sample Preparation | Protein precipitation with acetonitrile | Protein precipitation with acetonitrile |
| Internal Standard | Gefitinib | Fuzuloparib |
| Chromatography Column | Not specified in excerpt | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) |
| Mobile Phase | Methanol with low concentration of formic acid | 0.1% Formic acid in water (A) and Acetonitrile (B) |
| Gradient Program | Not specified | Detailed gradient provided (0.5 min total run time) |
| Flow Rate | Not specified | 0.4 mL/min |
| Detection (MS) | m/z 324.00 → 293.02 (Rucaparib) | m/z 324.00 → 293.02 (Rucaparib) |
| Linear Range | 5-1000 ng/mL (in human plasma) | 2.0–500 ng/mL (in rat plasma) |
| LLOQ | 5 ng/mL | 2.0 ng/mL |
While the searched methods use MS detection, here is a proposed and detailed protocol for an HPLC-UV method for this compound quantification in a pharmaceutical dosage form, developed based on a similar approach used for another PARP inhibitor, Olaparib [3]. This can serve as a starting point for your own method development and validation.
1. Instrumentation and Conditions
2. Standard and Sample Preparation
3. Method Validation Protocol The method should be validated according to ICH Q2(R1) guidelines. The following experiments and acceptance criteria are proposed:
| Validation Parameter | Experimental Procedure & Acceptance Criteria |
|---|---|
| System Suitability | Inject six replicates of a standard solution. Acceptance Criteria: RSD for peak area and retention time of Rucaparib ≤ 2.0%; Theoretical plates > 2000; Tailing factor < 2.0. |
| Specificity | Inject blank (diluent), placebo (formulation without API), and standard. Acceptance Criteria: No interference at the retention time of Rucaparib peak. |
| Linearity & Range | Prepare and inject standard solutions at a minimum of 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target concentration). Acceptance Criteria: Correlation coefficient (r²) > 0.999. |
| Accuracy (Recovery) | Spike placebo with known amounts of Rucaparib reference standard at three levels (50%, 100%, 150%) in triplicate. Acceptance Criteria: Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Inject six independent sample preparations at 100% concentration. Acceptance Criteria: RSD ≤ 2.0%. Intermediate Precision (Inter-day): Repeat the procedure on a different day, with a different analyst and/or instrument. Acceptance Criteria: Combined RSD ≤ 2.0%. | | Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2 units, organic composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). Acceptance Criteria: The method should remain unaffected, and system suitability criteria should be met. |
The workflow for the method validation process can be summarized as follows:
A stability-indating Reverse Phase-HPLC (RP-HPLC) method was developed to quantify Rucaparib in both bulk (active pharmaceutical ingredient) and its pharmaceutical tablet dosage form [1]. The method's core purpose is to separate Rucaparib from its degradation products, which are formed when the drug substance is subjected to various stress conditions, thereby confirming the method's "stability-indicating" property [1].
Table 1: Optimized Chromatographic Conditions [1]
| Parameter | Specification |
|---|---|
| HPLC Instrument | Waters HPLC with 996 Photo-Diode Array (PDA) Detector |
| Data Software | Empower 2 |
| Analytical Column | Symmetry C18 ODS (25 cm × 0.46 cm internal diameter, 5 µm) |
| Mobile Phase | Phosphate Buffer (0.02 M, pH 4.8) : Methanol [65:35 % v/v] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 286 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Not specified (Rucaparib elutes at ~5.484 minutes) |
The experimental workflow for the overall method development and validation is summarized below:
Forced degradation is performed to validate the stability-indicating nature of the method. A stock solution of Rucaparib is subjected to various stress conditions to artificially degrade the sample. The main goal is to demonstrate that the method can successfully separate the pure Rucaparib peak from the peaks of its degradation products.
Table 2: Conditions for Forced Degradation Studies [1]
| Stress Condition | Protocol Details | Final Analysis Concentration |
|---|---|---|
| Acidic Degradation | 1 mL stock + 1 mL 2N HCl; reflux at 60°C for 30 min; neutralize with 2N NaOH [1]. | 10 µg/mL |
| Alkaline Degradation | 1 mL stock + 1 mL 2N NaOH; reflux at 60°C for 30 min; neutralize with 2N HCl [1]. | 10 µg/mL |
| Oxidative Degradation | 1 mL stock + 1 mL 20% H₂O₂; leave at 60°C for 30 min [1]. | 10 µg/mL |
| Thermal Degradation | 1 mL stock solution placed in an oven at 60°C for 6 hours [1]. | 10 µg/mL |
| Photolytic Degradation | 1 mL stock solution exposed to Ultraviolet (UV) light for 1 day (24 hours) [1]. | 10 µg/mL |
After treatment, all degraded solutions are cooled to room temperature, filtered through a 0.45 µm membrane filter, and 20 µL is injected into the HPLC system. The chromatograms are recorded, and the purity of the Rucaparib peak is assessed [1].
The developed method was validated as per the International Council for Harmonisation (ICH) Q2(R1) guidelines. The results for key validation parameters are summarized below [1].
Table 3: Summary of Method Validation Parameters [1]
| Validation Parameter | Results & Findings |
|---|---|
| Linearity | The method was linear over the concentration range of 6 - 14 µg/mL. The correlation coefficient (r) was 0.999. |
| Accuracy (% Recovery) | The average recovery of Rucaparib was within the acceptance criteria at three levels: 50%, 100%, and 150%. |
| Precision | 1. Intra-day Precision (Repeatability): %RSD for five replicate injections of a 10 µg/mL solution was within limits. 2. Intermediate Precision (Inter-day/Ruggedness): %RSD for analyses performed on different days was within limits. | | Robustness | The method was found robust for deliberate, small changes in flow rate (±0.1 mL/min) and mobile phase composition (±5% absolute change in organic component). System suitability parameters remained within acceptance criteria. | | Specificity | The method successfully separated Rucaparib from all degradation products formed under various stress conditions, confirming specificity. | | LOD & LOQ | The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined and found to be satisfactory, though specific values are not provided in the source. |
To provide context for the analysis, here is key information about the drug:
The relationship between its mechanism and the need for a stability-indicating method can be visualized as follows: precise quality control ensures correct dosing, which is critical for effectively targeting the DNA repair pathway in cancer cells.
I hope this detailed protocol is helpful for your research and development work. Should you require further clarification on any of the steps or wish to explore other analytical techniques, please feel free to ask.
The experimental workflow for forced degradation studies of Rucaparib involves sample preparation, stress conditions, and analysis [1]:
Diagram Title: Rucaparib Forced Degradation Workflow
This protocol is adapted from a study that applied MassChemSite for the in-depth forced degradation analysis of PARP inhibitors, including Rucaparib [2] [1].
The table below outlines the stress conditions and the recommended time points for kinetic sampling to monitor the degradation progression [1].
| Stress Condition | Reagent & Concentration | Temperature | Time Points (0 to 360 minutes) |
|---|---|---|---|
| Acidic Hydrolysis | 1 M HCl | 60 °C | Multiple time points from 0 to 360 min [1] |
| Basic Hydrolysis | 1 M NaOH | 60 °C | Multiple time points from 0 to 360 min [1] |
| Oxidative Stress | 15% H₂O₂ (w/w) | 60 °C | Multiple time points from 0 to 360 min [1] |
| Neutral Hydrolysis | Water (Control) | 60 °C | Multiple time points from 0 to 360 min [1] |
After exposure at each time point, the samples must be immediately neutralized (for acid and base conditions) to stop the reaction, then filtered (e.g., 0.22 µm syringe filter) prior to analysis [1].
The application of this protocol to Rucaparib yielded specific results, particularly under oxidative stress.
| Stress Condition | Degradation Observed | Identified Degradation Products (DPs) |
|---|---|---|
| Acidic Hydrolysis | Less marked degradation [1] | Information not specified in available search results. |
| Basic Hydrolysis | Information not specified for Rucaparib [1] | Information not specified in available search results. |
| Oxidative Stress | Yes | Six new degradants were identified [1]. |
| Neutral Hydrolysis | Information not specified for Rucaparib [1] | Information not specified in available search results. |
The study concluded that six new degradants of Rucaparib were identified under oxidative degradation [1]. The exact structures of these six degradants are detailed in the original research article.
The primary degradation pathway for Rucaparib under the tested conditions involves oxidative degradation, leading to multiple products [1].
Diagram Title: Rucaparib Oxidative Degradation Pathway
This protocol provides a solid foundation for conducting forced degradation studies on Rucaparib. The identified oxidative degradants should be thoroughly characterized, as understanding their formation is critical for ensuring drug safety and quality throughout the development process and shelf life.
The table below summarizes the available quantitative solubility data for this compound in various solvents, gathered from experimental measurements.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Experimental Conditions / Notes |
|---|---|---|---|
| DMSO | 78 mg/mL [1] | 185.11 mM [1] | - |
| 93 mg/mL [2] | 220.71 mM [2] | - | |
| ≥21.08 mg/mL [3] | ≥50.00 mM [3] | Stated as "insoluble or slightly soluble" in other sources [1] | |
| Water | 2 mg/mL [2] | 4.74 mM [2] | - |
| < 1 mg/mL [1] | < 2.37 mM [1] | Stated as insoluble or slightly soluble | |
| Ethanol | < 1 mg/mL [1] | < 2.37 mM [1] | Stated as insoluble or slightly soluble |
| Insoluble [2] [3] | - | - |
Principle: Prepare a high-concentration stock solution in DMSO for subsequent dilution in aqueous buffers or cell culture media.
Materials:
Procedure:
Storage: Aliquot and store the stock solution at -20°C. For long-term storage (over one year), -80°C is recommended [2]. Selleckchem advises that solutions in DMSO are stable for at least one month at -20°C [5].
Principle: Create a homogeneous suspension for administration to animal models using vehicles suitable for in vivo use.
Materials:
Procedure (for 5 mg/mL suspension in 0.5% CMC-Na):
The following table outlines examples of this compound application in various experimental models, based on data from the search results.
| Experimental Model | Reported Concentration / Dosage | Key Findings / Application | Citation (PMID where available) |
|---|---|---|---|
| Cell-Based Assays (In Vitro) | |||
| PARP Inhibition (LoVo cells) | EC₅₀ = 0.00469 μM [5] | Inhibition of PAR polymerization | 26652717 [5] |
| Cytotoxicity (BRCA-deficient MX1 cells) | EC₅₀ = 0.0053 μM [5] | Selective cytotoxicity in HRD cells | 26652717 [5] |
| Growth Inhibition (various cell lines) | 0.4 - 15 μM [5] | Reduces cell growth; efficacy varies by HRD status | 23729402 [5] |
| Animal Studies (In Vivo) | |||
| Mouse xenograft (D283Med) | 1 mg/kg (i.p.) [2] | Detected in brain tissue; enhances temozolomide efficacy | - |
| Mouse (pharmacokinetics) | 10 mg/kg (oral) [3] | Oral availability and brain penetration increased in transporter knockout models | - |
The table below summarizes the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of Rucaparib against various PARP enzymes, as reported in biochemical assays.
| PARP Enzyme | Inhibitory Constant (Ki) | IC50 Value | Source/Context |
|---|---|---|---|
| PARP1 | 1.4 nM [1] [2] | 0.8 nM [1] | Cell-free assay [2] |
| PARP2 | 0.17 nM [1] | 0.5 nM [1] | Cell-free assay [1] |
| PARP3 | Not specified | 28 nM [1] | Cell-free assay [1] |
This protocol, adapted from a 2025 methodology paper, uses live-cell imaging and UV laser micro-irradiation to quantify the recruitment and retention of fluorescently labeled PARP1 at DNA damage sites in the presence of Rucaparib [3]. The assay measures PARP trapping.
Beyond direct enzyme inhibition, a key characteristic of Rucaparib is its prolonged activity in cells:
Other experimental approaches can provide complementary data:
The diagram below illustrates the core experimental workflow for the live-cell imaging protocol.
The following diagram summarizes the primary mechanism of action of Rucaparib leading to synthetic lethality in HR-deficient cells.
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a class of therapeutic agents that exploit DNA repair deficiencies in cancer cells, with rucaparib phosphate emerging as a promising candidate for combination therapy with radiation. Rucaparib specifically inhibits PARP-1, the primary enzyme responsible for detecting and initiating repair of DNA single-strand breaks through the base excision repair pathway. When combined with ionizing radiation, which induces DNA double-strand breaks, PARP inhibition creates a synthetic lethal effect in cancer cells, particularly those with underlying DNA repair deficiencies [1]. The clonogenic survival assay is the gold standard method for assessing radiosensitivity in vitro, measuring a cell's ability to proliferate indefinitely and form colonies after radiation exposure, thereby evaluating reproductive cell death [2]. This application note provides detailed methodologies and data analysis protocols for assessing rucaparib-induced radiosensitization using clonogenic assays, supported by experimental evidence and technical implementation guidelines.
The fundamental principle behind combining rucaparib with radiation stems from the role of PARP-1 in DNA damage response. Radiation induces DNA double-strand breaks (DSBs), the most lethal form of DNA damage, which triggers a complex network of cellular DNA damage responses (DDRs). These protective DDRs help cells recover from radiation injuries through activation of DNA damage sensing pathways, cell cycle arrest, and DNA repair mechanisms, ultimately conferring tumor radioresistance [3]. By inhibiting PARP-1, rucaparib prevents efficient repair of radiation-induced DNA damage, leading to the accumulation of unrepaired lesions and enhanced cell death specifically in cancer cells while theoretically sparing normal tissues with intact DNA repair mechanisms [1].
Table 1: Summary of Rucaparib Radiosensitization Effects Across Cancer Cell Models
| Cancer Type | Cell Line | Radiation Type | Rucaparib Concentration | DEF₅₀ | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Neuroblastoma | SK-N-BE(2c) | X-radiation | Not specified | ~2.0 | 50% reduction in X-radiation dose required for 50% cell kill | [1] |
| Neuroblastoma | SK-N-BE(2c) | 131I-MIBG | Not specified | ~2.0 | 50% reduction in 131I-MIBG activity required for 50% cell kill | [1] |
| Ewing sarcoma | TC-71 | X-radiation | 0.5 μM (continuous) | Not specified | Significant enhancement of radiation cytotoxicity | [4] |
| Ewing sarcoma | CADO-ES1 | X-radiation | 1.0 μM (continuous) | Not specified | Significant enhancement of radiation cytotoxicity | [4] |
| Glioma (NAT-transfected) | UVW/NAT | X-radiation | Not specified | ~2.0 | 50% reduction in radiation dose required for 50% cell kill | [1] |
Table 2: Impact of Exposure Duration on Rucaparib Cytotoxicity in Ewing Sarcoma Models
| Cell Line | 24-Hour Exposure LD₅₀ (μM) | Continuous Exposure LD₅₀ (μM) | Fold Increase in Sensitivity | HRR Status |
|---|---|---|---|---|
| TC-71 | 5.1 | 0.5 | 10.2 | Proficient |
| CADO-ES1 | 8.0 | 1.0 | 8.0 | Proficient |
| CAPAN-1 (BRCA-mutant) | 1.8 | Not reported | Not reported | Deficient |
| MCF-7 | 3.0 | Not reported | Not reported | Proficient |
| Hep3B | 10.0 | Not reported | Not reported | Proficient |
Research demonstrates that rucaparib achieves significant radiosensitization effects across various cancer types. In neuroblastoma models, combining PARP-1 inhibition with radiation treatment reduced the X-radiation dose or 131I-MIBG activity concentration required to achieve 50% cell kill by approximately 50%, with a dose enhancement factor (DEF₅₀) of approximately 2.0 [1]. Importantly, rucaparib and olaparib were equally effective as PARP-1 inhibitors in these models, suggesting a class effect rather than compound-specific activity.
The exposure duration to rucaparib significantly influences its cytotoxic efficacy. In Ewing sarcoma cell lines, continuous drug exposure resulted in substantially greater sensitivity (LD₅₀ of 0.5-1.0 μM) compared to standard 24-hour exposure protocols (LD₅₀ of 5.1-8.0 μM), highlighting the importance of treatment scheduling in experimental design [4]. Despite demonstrating homologous recombination repair (HRR) proficiency through RAD51 focus formation assays, Ewing sarcoma cells showed remarkable sensitivity to single-agent rucaparib under continuous exposure conditions, with LD₅₀ values similar to those observed in HRR-deficient CAPAN-1 cells (BRCA2 mutant) [4].
The molecular mechanisms underlying rucaparib-mediated radiosensitization involve multiple interconnected processes. Radiation-induced DNA damage is significantly increased 2 hours after irradiation by combination with PARP inhibitors, resulting in approximately 10-fold greater DNA damage compared to untreated controls. Furthermore, combination treatment prevents the restitution of DNA, exemplified by the persistence of 3-fold greater DNA damage after 24 hours compared to untreated controls, and induces greater G2/M cell cycle arrest than either single agent alone [1]. These findings suggest that the mechanism of radiosensitization primarily entails the accumulation of unrepaired radiation-induced DNA damage, ultimately leading to enhanced cancer cell death.
Recent research indicates that certain PARP inhibitors, including rucaparib, can shift the repair of radiation-induced DNA double-strand breaks toward PARP1-independent, alternative end-joining pathways. This creates a therapeutic vulnerability that can be further exploited by combining rucaparib with inhibitors of DNA polymerase theta (Polθ), resulting in enhanced radiosensitization effects, particularly in homologous recombination-proficient cancer cells [5]. This combination strategy represents a promising approach to overcome resistance mechanisms and improve therapeutic outcomes.
The following protocol outlines the standardized methodology for evaluating rucaparib-induced radiosensitization using clonogenic assays, adapted from established procedures in the literature [1] [2]:
Step 1: Cell Preparation Culture cells in appropriate medium under standard conditions (37°C, 5% CO₂). For neuroblastoma studies, SK-N-BE(2c) cells are maintained in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% fetal calf serum, 2 mM L-glutamine, and 1% non-essential amino acids. Ensure cells are in exponential growth phase for all experiments, as cell cycle distribution significantly impacts radiosensitivity.
Step 2: Drug Treatment and Irradiation Seed monolayers at a density of 10⁵ cells in 25 cm² flasks. Treat cells with fresh culture medium containing the appropriate concentration of rucaparib (typically 0.1-10 μM based on dose-response studies) and simultaneously irradiate using an X-ray irradiator at a dose rate of 0.93 Gy/min (or equivalent). Include vehicle controls (DMSO concentration ≤0.2% v/v) and radiation-only controls for proper comparison. For time-dependent studies, various drug exposure durations can be tested (e.g., 24-hour exposure vs. continuous exposure).
Step 3: Post-Treatment Incubation and Colony Formation After 24-hour incubation at 37°C, harvest cells using trypsin/EDTA and seed at appropriate densities for colony formation: 500 cells/dish for SK-N-BE(2c) cells or 250 cells/dish for UVW/NAT cells, in triplicate 21.5 cm² petri dishes. Incubate for periods specific to each cell line: 8 days for UVW/NAT cells or 14 days for SK-N-BE(2c) cells, to allow for colony development.
Step 4: Colony Staining and Counting After the appropriate incubation period, fix colonies with 50% methanol in PBS and stain with crystal violet solution. Count colonies containing ≥50 cells as representing viable clonogenic cells. Express results as a fraction of the untreated, unirradiated control to determine survival fractions.
Step 5: Data Analysis Fit radiation survival curves assuming a linear-quadratic relationship between survival and radiation dose using appropriate statistical software. Calculate the dose required to sterilize 50% of clonogens (IC₅₀), as well as the dose-enhancement factor at IC₅₀ (DEF₅₀), which represents the ratio of radiation doses without and with rucaparib required to achieve the same level of cell kill.
To confirm target engagement and evaluate the efficacy of rucaparib-mediated PARP-1 inhibition, the following protocol can be implemented:
Step 1: Cell Seeding Seed cells at a density of 1×10⁵ (SK-N-BE(2c)) or 0.5×10⁵ (UVW/NAT) cells onto glass coverslips in 6-well plates. Allow 48 hours for attachment and growth.
Step 2: Drug Treatment Add fresh medium containing rucaparib at the desired concentration and incubate for 1.5 hours at 37°C. Include vehicle controls (PBS or DMSO at 0.09% v/v in medium) as negative controls.
Step 3: PARP-1 Activation Stimulate PARP-1 activity by treating with 20 mM hydrogen peroxide for 20 minutes at room temperature in the dark. This induces DNA damage and activates the enzyme.
Step 4: Immunofluorescence Analysis Fix cells with ice-cold methanol/acetone and perform immunostaining for poly(ADP-ribose) (PAR) polymers to visualize PARP-1 activity. Quantify fluorescence intensity to determine the percentage inhibition achieved by rucaparib treatment compared to controls [1].
The molecular mechanism of rucaparib-induced radiosensitization centers on its interaction with key DNA repair pathways. Ionizing radiation induces DNA double-strand breaks (DSBs), which trigger a complex DNA damage response. PARP-1 is rapidly recruited to DNA damage sites, where it becomes activated and facilitates DNA repair through multiple mechanisms, including single-strand break repair (SSBR) [3]. When rucaparib inhibits PARP-1, this repair process is disrupted, leading to the persistence of DNA lesions that can collapse replication forks during DNA replication. These collapsed replication forks are converted to more lethal DNA double-strand breaks, which, if unrepaired, ultimately trigger cell death pathways [1] [3].
The effectiveness of rucaparib as a radiosensitizer stems from its ability to exploit synthetic lethal interactions in cancer cells. While normal cells can rely on backup DNA repair pathways, particularly homologous recombination (HR), cancer cells with deficiencies in these pathways (such as BRCA mutations) are uniquely vulnerable to PARP inhibition [1]. Interestingly, even in HR-proficient cancer cells like Ewing sarcoma, rucaparib demonstrates significant radiosensitizing effects, suggesting additional mechanisms beyond classical synthetic lethality [4]. Recent research indicates that PARP inhibitors like rucaparib can shift the repair of radiation-induced DNA damage toward alternative end-joining pathways, creating new therapeutic vulnerabilities that can be further exploited with combination therapies targeting these backup repair mechanisms [5].
Biological and Technical Replicates: A comprehensive analysis of clonogenic assay reporting found that 30.5% of studies did not report biological or technical replicates, threatening reproducibility [6]. Include a minimum of three biological replicates (independent experiments) with at least three technical replicates (parallel samples within an experiment) to ensure statistically robust results.
Radiation Source and Dose Rate: Documentation of radiation parameters is essential for experimental reproducibility. Analysis reveals that 3.8% of clonogenic studies do not report the radiation source, and 32.3% fail to report the dose rate [6]. Clearly document the radiation source (X-rays, γ-rays, etc.), specific equipment used, and dose rate (typically 0.93 Gy/min for X-ray irradiators), as these factors significantly impact biological outcomes.
Cell Line-Specific Optimization: Different cell lines require specific experimental conditions for optimal clonogenic assays. Key variables include seeding densities (500 cells/dish for SK-N-BE(2c) vs. 250 cells/dish for UVW/NAT), incubation periods (14 days for SK-N-BE(2c) vs. 8 days for UVW/NAT), and culture conditions [1]. Perform preliminary experiments to determine optimal conditions for each cell line.
Drug Exposure Duration: The duration of rucaparib exposure significantly influences experimental outcomes. Continuous drug exposure results in substantially greater cytotoxicity (10-fold increase in sensitivity in Ewing sarcoma models) compared to standard 24-hour exposure protocols [4]. Carefully consider exposure duration based on research objectives, whether investigating maximal radiosensitization or clinically relevant exposure scenarios.
Poor Colony Formation: If control plates show insufficient colony formation, optimize seeding density through preliminary experiments. Ensure cells are in exponential growth phase and maintain consistent culture conditions. Check for mycoplasma contamination, which can impair clonogenic potential.
High Background in PARP-1 Activity Assays: Include appropriate controls (vehicle-treated and untreated cells) to establish baseline PARP-1 activity. Optimize antibody concentrations and washing steps to reduce non-specific staining. Confirm hydrogen peroxide concentration and exposure time for consistent PARP-1 activation.
Variable Radiation Response: Standardize radiation delivery using calibrated equipment. Ensure consistent cell confluency at time of irradiation, as cell density influences radiation sensitivity. Maintain consistent post-irradiation handling procedures across all experimental groups.
Inconsistent Rucaparib Effects: Verify drug stability and preparation methods. Use fresh drug solutions and ensure proper storage conditions. Confirm target engagement through PARP-1 activity assays when unexpected results occur.
This compound demonstrates significant potential as a radiosensitizing agent across multiple cancer types, including neuroblastoma and Ewing sarcoma. The clonogenic assay remains the gold standard method for quantifying these effects in vitro, providing critical information about reproductive cell death following combined treatment with rucaparib and radiation. Through robust experimental design, appropriate replication, careful documentation of methodology, and attention to technical details, researchers can reliably evaluate rucaparib-induced radiosensitization and contribute to the optimization of combination therapies for clinical translation. The mechanistic insights gained from these studies continue to inform the development of novel combination strategies that maximize therapeutic efficacy while minimizing toxicity to normal tissues.
The table below summarizes key characteristics of rucaparib based on clinical data, which can inform the design of animal experiments [1] [2] [3].
| Property | Description / Value | Relevance to In Vivo Dosing |
|---|---|---|
| Mechanism of Action | Potent inhibitor of PARP1, PARP2, and PARP3; induces synthetic lethality in HRD/BRCA-mutant cells [1] [4]. | Rationale for selecting animal models with specific genetic backgrounds (e.g., BRCA-deficient xenografts). |
| Recommended Human Dose | 600 mg, taken orally twice daily (BID) [2]. | Starting point for allometric scaling to calculate equivalent animal doses. |
| Bioavailability | Absolute oral bioavailability is 36% [1]. | Indicates moderate absorption; dosing may need adjustment to achieve target exposure. |
| Food Effect | A high-fat meal moderately increases exposure (AUC increased by 38%) but is not clinically significant [3]. | Suggests consistent administration (fasted or fed) is important for reproducible results. |
| Half-Life | Approximately 17 hours [3]. | Supports twice-daily (BID) dosing in rodents to maintain stable drug levels. |
In the absence of a published protocol, here is a logical framework for developing an in vivo dosing regimen for rucaparib phosphate.
The following diagram outlines the key decision points in this experimental workflow:
Rucaparib phosphate (also known as AG-014699 phosphate or PF-01367338 phosphate) is a potent PARP inhibitor used in oncology research. Key characteristics for handling are summarized below.
| Property | Specification |
|---|---|
| Molecular Weight | 421.36 g/mol (phosphate salt); 323.36 g/mol (free base) [1] [2] |
| CAS Number | 459868-92-9 (phosphate salt); 283173-50-2 (free base) [3] [4] |
| Purity | Typically >98% to 99.9% [1] [2] |
| Storage (Solid) | -20°C, sealed and protected from moisture [2] [5] [4] |
| Solubility (DMSO) | ~65 mg/mL (approximately 154 mM) [2] |
| Solubility (Water) | Insoluble or slightly soluble (approx. 1.2 mg/mL) [2] [4] |
For in vitro work, this compound is typically dissolved in DMSO to create a concentrated stock solution, which is then diluted into aqueous buffers or culture media for experiments.
The following experimental workflow outlines a typical cell-based assay using this compound.
Diagram illustrating the general workflow for cell-based assays with this compound.
The table below summarizes specific experimental conditions from recent studies to guide your protocol design.
| Cell Line / Assay Type | Rucaparib Concentration | Incubation Time | Key Experimental Outcomes | PMID / Reference |
|---|---|---|---|---|
| Neutral Red Uptake (NRU) Phototoxicity Assay in HaCaT keratinocytes [7] | Not specified (assay follows OECD TG 432) | Varies with assay protocol | Rucaparib is potentially phototoxic under UVA light, causing protein and DNA damage [7]. | - |
| Cytotoxicity Assay in BRCA2-deficient Capan1 cells [3] | 0.1, 1, 10, 100 µM | 24 hours | LC50 = 5 µM [3]. | - |
| Cell Viability Assay in MDA-MB-231 cells [1] | 0.1 - 40 µM | 24 hours | IC50 = 17.77 µM [1]. | 24420152 |
| Growth Inhibition Assay in OVCAR3 cells [1] | 0 - 3 µM | 14 days | IC50 = 3.74 ± 0.40 µM [1]. | 23729402 |
| Function Assay (PARP Inhibition) in LoVo cells [1] | 0.00469 µM (EC50) | 30 minutes | Inhibits PARP activity [1]. | 26652717 |
| Apoptosis Assay in MDA-MB-231 cells [1] | 10, 20, 40 µM | 24 hours | Induces apoptosis in a dose-dependent manner [1]. | 24420152 |
Rucaparib is an oral poly(ADP-ribose) polymerase (PARP) inhibitor used for treating certain types of ovarian and prostate cancer [1] [2]. Its relevance to chromatin studies stems from its fundamental mechanism of action.
The following diagram illustrates the core mechanism of Rucaparib and its proposed effects on chromatin, which can be investigated using ChIP.
Before performing ChIP, cells are typically treated with Rucaparib to induce the desired biological state. The table below summarizes key parameters from preclinical studies.
Table: Rucaparib Treatment Parameters from Preclinical Models
| Cell Line / Context | Concentration | Treatment Duration | Biological Effect Observed | Source |
|---|---|---|---|---|
| PEO1 (BRCA2 mutant ovarian cancer) | 10 µM | 24 hours | Compromised migratory/proliferative capacity; Increased DNA damage | [4] |
| SKOV3 (Ovarian cancer) | 25 µM | 24 hours | Increased DNA damage | [4] |
| Various human cancer cell lines | Up to 10 µM | 24 hours | Cytotoxicity in BRCA mutant/HRD cells | [1] |
| Mouse xenograft models | N/A (in vivo) | N/A | Drug accumulation & retention in tumors; PAR inhibition for 7 days | [1] |
Key Notes for Experimental Design:
After Rucaparib treatment, you can proceed with the ChIP protocol to investigate changes in protein-DNA interactions. The workflow below outlines the key stages, synthesized from established methods [5] [6] [7].
Detailed Protocol Steps & Reagents:
Cross-Linking
Cell Lysis and Chromatin Shearing
Immunoprecipitation
Washing, Elution, and DNA Cleanup
The table below summarizes key physicochemical and solubility data for rucaparib phosphate from supplier datasheets and research literature.
| Property | Reported Value(s) | Source / Context |
|---|---|---|
| Molecular Weight | 421.36 g/mol | [1] [2] [3] |
| Molecular Formula | C₁₉H₁₈FN₃O • H₃PO₄ | [2] [3] [4] |
| CAS Registry No. | 459868-92-9 | [1] [2] [3] |
| Physical Appearance | Light yellow to yellow solid | [1] [2] |
| Solubility in DMSO | ~25 to 84 mg/mL (59.35 - 199.35 mM) | [2] [3] |
| Solubility in Water | ~2 to 5 mg/mL (4.74 - 11.87 mM) | [3] [1] |
| Purity | ≥98% - 99.65% (by HPLC) | [1] [2] [5] |
| Storage | -20°C, sealed, away from moisture | [1] [2] [3] |
The poor aqueous solubility of this compound is a known development challenge. Here are key strategies explored in recent research.
Here are practical methodologies you can apply in your lab, based on published techniques.
This is a general method for evaluating the thermodynamic solubility of a compound, adaptable for comparing different solid forms like salts or cocrystals [8].
This method was successfully used to create novel rucaparib cocrystals [7].
The following diagram outlines a logical workflow for investigating and solving rucaparib solubility issues, from initial assessment to advanced strategies.
Q1: What is the best solvent to prepare a high-concentration stock solution of this compound for in vitro studies? A1: DMSO is the most suitable solvent. It can dissolve this compound at concentrations of at least 25 mg/mL and up to 84 mg/mL (approximately 200 mM) according to supplier data [2] [3]. For aqueous dilution, you can then use this stock to create homogeneous suspensions using agents like carboxymethyl cellulose sodium (CMC-Na) [3].
Q2: The commercial camsylate salt of rucaparib was designed to have better properties. Why does it still have solubility problems? A2: While the camsylate salt (Ruc-Cam) offers advantages for manufacturing and stability (e.g., lower hygroscopicity), its crystal lattice energy remains high. This strong internal bonding makes it difficult for water molecules to break apart the crystal, leading to low solubility and, consequently, low oral bioavailability [7] [6].
Q3: Are there any in silico tools to predict the solubility of new rucaparib forms I might create? A3: Yes, the development of computational models for solubility prediction is advancing. When exploring new solid forms, you can utilize various in silico platforms that employ methods like molecular dynamics simulation, machine learning, and quantitative structure-property relationship (QSPR) modeling to estimate solubility early in the design process [8].
The table below summarizes key parameters that have been successfully used to encapsulate PARP inhibitors like Rucaparib. These conditions are derived from a study that achieved high encapsulation efficiency for several PARP1 inhibitors [1] [2].
| Parameter | Optimal Condition / Value for Rucaparib | Notes & Rationale |
|---|---|---|
| Lipid Composition | DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1'-glycerol) sodium salt) | DPPG demonstrated superior EE and stability over DPPC. It yielded a single population of vesicles with high negative surface charge [1] [2]. |
| Drug Addition Method | Organic Phase Supplementation | Adding the inhibitor during lipid dissolution in organic solvent, rather than during aqueous hydration, led to better encapsulation [1]. |
| Lipid Concentration | 1 mM | Standard concentration used in the thin-film hydration method [1]. |
| Drug Concentration | 100 µM | This concentration achieved high EE. Testing up to 200 µM was reported, but 100 µM was effective [1]. |
| Hydration Conditions | 47°C for 2 hours | Temperature above the lipid transition temperature is critical for proper film hydration [1]. |
| Sonication Method | Tip sonication | Used to obtain Small Unilamellar Vesicles (SUVs). Specific cycles: 15-25 cycles of 30s with 1min intervals [1]. |
| Purification Method | Dialysis (48 hours at 4°C) | Used a membrane with a MWCO of 12-14 kDa to remove non-encapsulated drug [1]. |
| Expected Particle Size | ~130 nm | Size of the main population of interest after optimization [1] [2]. |
| Expected Zeta Potential | < -30 mV | Indicates good electrostatic stability of the formulation [1] [2]. |
This section provides the detailed methodology for creating Rucaparib-loaded liposomes, as outlined in the research [1].
1. Liposome Preparation (Thin-Film Hydration)
2. Encapsulation Efficiency (EE) Measurement After purification, determine the EE using UV-Vis spectroscopy with the following steps and formulas [1]:
Lyse a sample of the purified liposomes (e.g., using a surfactant) to release the encapsulated drug.
Measure the absorbance of this solution at 360 nm (the characteristic absorbance wavelength for Rucaparib) using a UV-Vis spectrophotometer.
Compare this to a standard curve of Rucaparib to determine the concentration of encapsulated drug (C_encap).
Calculate EE and Loading Capacity (LC) using the formulas:
EE (%) = (C_encap / C_total) × 100
LC (%) = (C_encap / C_lipid) × 100
Where:
C_encap = concentration of inhibitor encapsulated after dialysisC_total = total concentration of inhibitor used in the formulation before dialysisC_lipid = lipid concentrationThe diagram below illustrates this experimental workflow:
Here are answers to frequently asked questions regarding challenges in liposome formulation.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Encapsulation Efficiency | Drug leaking during purification or poor loading. | Ensure drug is added during the organic phase. Confirm the dialysis membrane MWCO is appropriate and that purification time is sufficient [1] [3]. |
| Large or Heterogeneous Particle Size | Inefficient sonication or lipid film hydration. | Optimize sonication cycles and ensure the hydration temperature is above the lipid's transition temperature. Filter the suspension through a polycarbonate membrane post-sonication [1] [4]. |
| Formulation Instability (Aggregation) | Low surface charge or improper storage. | Using DPPG provides a high negative zeta potential (below -30 mV), which improves electrostatic stability. Store formulations at 4°C and monitor stability over time [1] [2]. |
| Challenges in EE Measurement | Inaccurate separation of free vs. encapsulated drug, or interference from the formulation [5]. | Ensure complete removal of free drug via dialysis. Consider advanced analytical methods like Size Distribution Taylor Dispersion Analysis (SD-TDA) or Anion Exchange Chromatography (AEX), which can directly separate and quantify free drug without complex sample preparation [6] [7]. |
Beyond the basic formulation, consider these advanced tactics to further optimize your system.
The table below summarizes the key physical and chemical characteristics of rucaparib phosphate as reported in the search results.
| Property | Details |
|---|---|
| Chemical Name [1] | 8-Fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one phosphate |
| Molecular Formula [2] [1] | C₁₉H₁₈FN₃O • H₃PO₄ |
| Molecular Weight [2] [1] | 421.4 Da (421.36 Da) |
| Appearance [1] | Yellow solid |
| Purity [2] [1] | ≥98% by HPLC |
| Solubility [2] [1] | Soluble in DMSO (up to 25 mg/mL) |
The following table outlines the recommended storage conditions for this compound. Please note that this information is intended for research use and may not represent the formulated drug product's specifications.
| Form | Storage Temperature | Stability & Notes |
|---|---|---|
| Solid (as supplied) [2] [1] | -20°C | Stable for at least 12 months [2] (or 1 year [1]) from date of purchase. |
| Solution in DMSO [2] [1] | -20°C | Stable for up to 3 months [1]. Aqueous solutions should not be stored for more than one day [2]. |
| Tablet (Drug Product) [3] | 20°C to 25°C (68°F to 77°F) | Brief exposure to 15°C to 30°C (59°F to 86°F) is acceptable. |
Forced degradation studies are a critical part of drug development to understand a substance's intrinsic stability and identify potential degradation products. While specific protocols for this compound were not detailed in the search results, the general workflow for such studies is consistent. The diagram below illustrates this standard experimental approach.
The methodology for analyzing samples from forced degradation studies typically involves the following steps, as applied to PARP inhibitors like rucaparib in recent research [4]:
What should I do if a stored DMSO solution of this compound is older than 3 months? It is recommended to discard the solution. The potency may be compromised after the stated shelf life, which could affect experimental results [1].
Can this compound stability be affected by the solvent used in experiments? Yes. Forced degradation studies on similar drugs show that the solvent environment can significantly impact degradation rates. For example, the degradation of olaparib (a related PARP inhibitor) was greater when the content of an aprotic-dipolar solvent (like acetonitrile) in the mixture decreased [4]. This highlights the importance of controlling solvent composition in stability studies.
The information provided here is a foundation. For definitive, product-specific storage and stability data, always refer to the Certificate of Analysis (CoA) provided by your supplier. When designing stability experiments, consulting the ICH guidelines (Q1A(R2) and Q1B) is essential as they represent the international standard for stability testing of new drug substances and products.
The core challenge is to enhance tumor-specific delivery while minimizing off-target exposure. The following table summarizes several promising technical approaches.
| Strategy | Core Mechanism / Component | Key Quantitative Findings / Characteristics | Primary Advantage |
|---|
| Liposomal Nano-Delivery [1] | DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1'-glycerol) sodium salt) lipid bilayer | Encapsulation Efficiency: >40% (achieving concentrations up to 100 µM) Particle Size: ~130 nm Zeta Potential: < -30 mV (excellent stability) | Protects drug, improves pharmacokinetics, and provides sustained release. | | Tumor-Targeted Drug Conjugates [2] | PSMA-binding small molecule (EuK) conjugated to Rucaparib via a cleavable disulfide linker | Binding Affinity (IC₅₀): 1 to <10 nM Cellular Uptake: Up to 65% of free Rucaparib levels in PSMA+ cells | Enables selective delivery to tumor cells (e.g., prostate cancer) using cell surface markers as a "gatekeeper." | | Nanocarrier Functionalization [3] | Use of targeting ligands (e.g., peptides, antibodies) on nanoparticle surface | Varies by specific ligand and nanocarrier system (e.g., liposomes, PLGA, inorganic NPs). | Actively directs the drug carrier to the tumor site, enhancing accumulation. | | Stimuli-Responsive Release [3] | Nanocarriers designed to release drugs in response to high ROS levels in the tumor microenvironment | Releases payload upon encountering specific internal stimuli (e.g., pH, ROS). | Minimizes premature release in circulation, maximizing drug delivery at the tumor site. |
This protocol describes the formation of stable, small unilamellar vesicles (SUVs) for encapsulating Rucaparib.
Lipid Film Preparation:
Hydration and Sonication:
Purification and Analysis:
EE% = (C_encapsulated / C_total) × 100The workflow for this liposome preparation is as follows:
This protocol is for testing the targeting efficiency and specificity of PSMA-Rucaparib conjugates.
Synthesis: Conjugate Rucaparib to a PSMA-binding moiety (e.g., EuK) via a cleavable disulfide linker using standard peptide chemistry. Include a non-cleavable linker conjugate as a control.
Binding and Internalization Assay:
Nuclear Translocation Assessment:
Viability and Combination Studies:
The mechanism of targeted delivery and nuclear translocation can be visualized as follows:
Q1: My liposome encapsulation efficiency for Rucaparib is low. How can I improve it?
Q2: How can I confirm that my targeted delivery system is working as intended in vitro?
Q3: What are the critical quality attributes to characterize for my liposomal Rucaparib formulation?
The table below summarizes the key characteristics of rucaparib's major metabolite, M324.
| Property | Description |
|---|---|
| IUPAC Name | Not fully specified in available data |
| Molecular Formula | C18H13FN2O3 [1] |
| Major Biotransformation | Oxidative metabolism to a carboxylic acid (M324) [2] [3] |
| Contribution to Plasma Radioactivity | 18.6% (vs. 64.0% for parent rucaparib) [2] |
| Key Differentiating Activity | Potent inhibitor of kinases PLK2 and GSK3A, unlike parent rucaparib [3] [1] |
To address metabolite interference, particularly the separation of M324 from rucaparib, the following LC-MS/MS parameters from recent methods can serve as a starting point.
| Parameter | Method 1 (Human Plasma/DBS) [4] | Method 2 (Rat Plasma) [5] |
|---|---|---|
| Analytical Technique | LC-MS/MS | UPLC-MS/MS |
| Chromatography Column | Cortecs-T3 | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Not specified in detail | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | Not specified in detail | 90% A to 10% A (0.5-1.0 min), hold (1.0-1.4 min), re-equilibrate (1.5-2.0 min) |
| Flow Rate | Not specified | 0.4 mL/min |
| Run Time | Not specified | 2.0 min |
| MS Detection (Rucaparib) | Not specified | ESI+, MRM: 324.00 → 293.02 [5] |
The experimental workflow for developing and validating a method to mitigate metabolite interference can be summarized as follows:
What is the clinical relevance of the M324 metabolite? M324 is not just an inactive metabolite. At clinically achievable concentrations, it exhibits unique kinase inhibition (e.g., of PLK2) that is distinct from the parent drug. Preclinical data suggests that rucaparib and M324 can act synergistically against cancer cell lines [3]. This polypharmacology could have implications for the drug's overall efficacy and safety profile.
How can I troubleshoot poor separation between rucaparib and its metabolites? If your method shows poor separation, focus on optimizing the liquid chromatography step. Key parameters to adjust include:
My method shows ion suppression. What could be the cause? Ion suppression is often caused by co-eluting compounds. Even if M324 is separated from rucaparib, other minor metabolites or matrix components from plasma or blood could be the culprit. To troubleshoot:
The table below summarizes the key quantitative data for Rucaparib, including its plasma protein binding characteristics [1] [2].
| Parameter | Value | Details/Conditions |
|---|---|---|
| Plasma Protein Binding | 70% | Bound to human plasma proteins in vitro [1]. |
| Apparent Volume of Distribution (Vd) | 2300 L | Mean value (Coefficient of Variation 21%) [1]. |
| Blood-to-Plasma Ratio | 1.8 | Indicates preferential distribution to red blood cells [1]. |
| Absolute Bioavailability | 36% | Range: 30% to 45% [1]. |
| Median Tmax at Steady State | 1.9 hours | Range: 0 to 5.98 hours at 600 mg twice-daily dose [1]. |
| Terminal Elimination Half-Life | 26 hours | Mean value (Coefficient of Variation 39%) [1]. |
| Apparent Clearance (CL) | 44.2 L/h | Mean value at steady state (Coefficient of Variation 45%) [1]. |
While detailed step-by-step protocols are not provided in the search results, the available data offers insights into the experimental basis and broader pharmacological context.
The following diagram illustrates the key processes of Absorption, Distribution, Metabolism, and Excretion (ADME) for Rucaparib, showing where plasma protein binding fits into the overall picture.
Does Rucaparib's plasma protein binding suggest a risk of drug interactions? While Rucaparib is 70% bound to plasma proteins, the available drug interaction data suggests it has a manageable clinical profile as a perpetrator of interactions [2]. It weakly inhibits several CYP enzymes (CYP3A, CYP2C9, CYP2C19) and moderately inhibits CYP1A2, but no clinically meaningful drug interactions have been observed that would require preemptive dose adjustment [2].
What is the clinical significance of Rucaparib's blood-to-plasma ratio? A ratio of 1.8 indicates that Rucaparib preferentially distributes into red blood cells [1]. This is a critical parameter for bioanalytical scientists, as it determines whether drug concentration measurements should be performed on whole blood or plasma to ensure accurate pharmacokinetic and toxicokinetic data.
Do body weight, age, or organ function affect Rucaparib's distribution? A population pharmacokinetic analysis found that body weight, body mass index, age, race, and sex have no clinically significant effects on the pharmacokinetics of Rucaparib [2]. Furthermore, no starting dose adjustments are necessary for patients with mild-to-moderate hepatic or renal impairment [2].
The table below summarizes the primary molecular mechanisms that cause resistance to Rucaparib, along with suggested methods for their detection in experimental models.
| Mechanism Category | Specific Alteration / Process | Proposed Experimental Detection Method |
|---|---|---|
| Restoration of HRR | BRCA1/2 reversion mutations [1] | NGS of BRCA1/2 genes (post-treatment vs. baseline) [1] |
| BRCA1 promoter methylation loss [2] [3] | Methylation-specific PCR or bisulfite sequencing [2] | |
| Upregulation of HRR genes (RAD51, etc.) [4] | RAD51 foci formation immunoassay [4] | |
| Replication Fork Protection | Upregulation of factors like Schlafen 11 (SLFN11) [1] | IHC or immunoblotting for SLFN11 protein levels [1] |
| Drug Target Alteration | PARP1 mutations or downregulation [1] | DNA sequencing of PARP1; qPCR or immunoblotting for PARP1 expression [1] |
| Pharmacokinetic Escape | Increased drug efflux via P-glycoprotein [1] | Functional assays measuring intracellular drug concentration [1] |
Here are promising experimental approaches, many of which are being tested in clinical trials, to counter the resistance mechanisms detailed above.
| Strategy | Combination Partner(s) | Proposed Mechanism of Action |
|---|---|---|
| Immune Checkpoint Inhibition | Anti-PD-1/PD-L1 antibodies [1] | Reverses immunosuppressive TME; induces immunogenic cell death. |
| DDR Pathway Targeting | ATR, ATM, or CHK1/2 inhibitors [4] [1] | Ablates G2/M cell cycle checkpoint; creates overwhelming DNA damage. |
| Epigenetic Modulation | HDAC or DNMT inhibitors [4] [1] | Prevents resistance via epigenetic shifts; re-sensitizes by altering gene expression. |
| PI3K/AKT Pathway Inhibition | AKT or PI3K inhibitors [4] | Targets a key survival pathway upregulated in some resistant cancers. |
| Angiogenesis Inhibition | Anti-VEGF antibodies (e.g., Bevacizumab) [4] | Normalizes tumor vasculature; may improve drug delivery and disrupt DDR. |
For a systematic investigation of Rucaparib resistance in a research setting, follow the workflow below.
Q1: My in-vivo model of a BRCA1-mutant cancer is no longer responding to Rucaparib after several cycles. What is the fastest way to check for BRCA1 reversion mutations?
Q2: The genomic scar score (LOH) of my patient-derived xenograft (PDX) model is high, but it does not respond to Rucaparib. Why is this happening?
Q3: What is a key epigenetic mechanism of cross-resistance between platinum-based chemotherapy and Rucaparib?
Rucaparib is a potent small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, primarily PARP-1, PARP-2, and PARP-3 [1] [2]. It induces synthetic lethality in tumor cells with deficient homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations [1] [3] [2]. The cytotoxicity is believed to stem from the formation of PARP-DNA complexes that cause DNA damage, apoptosis, and cell death [4]. This same mechanism underlies its toxicity profile, as rapidly dividing cells with high DNA repair demands are most affected.
The following diagram illustrates the core mechanism of action and the primary organ systems affected by toxicity, which informs the management strategies detailed in the subsequent sections.
The tables below summarize the most frequent adverse events (AEs) associated with rucaparib monotherapy (600 mg twice daily) and recommended management strategies, synthesized from clinical trial data and expert guidelines [5] [6].
| Adverse Event | Incidence (Any Grade) | Incidence (Grade ≥3) | Median Time to Onset (Any Grade) | Management Recommendations |
|---|
| Anemia | 43% [5] | 25.2% [5] | >55 days [5] [6] | Grade 2: Monitor weekly. Consider dose interruption until ≤G1, then resume at same or reduced dose [5]. Grade 3/4: Interrupt treatment. Monitor blood counts weekly. Consider transfusion for symptomatic anemia. Resume at a reduced dose after recovery to ≤G1 [5] [7]. | | Thrombocytopenia | 25% [5] | 10% [5] | >55 days [5] [6] | Grade 3/4: Interrupt treatment. Monitor blood counts weekly. Resume at a reduced dose after recovery to ≤G1 [5]. | | Neutropenia | 10.4% [5] | 7.0% [5] | Information missing | Grade 3/4: Interrupt treatment. Monitor blood counts. Consider granulocyte colony-stimulating factor (G-CSF). Resume at a reduced dose after recovery to ≤G1 [5]. |
| Adverse Event | Incidence (Any Grade) | Incidence (Grade ≥3) | Median Time to Onset (Any Grade) | Management Recommendations |
|---|
| Asthenia/Fatigue | 62% [5] | 9% [5] | ~20 days [5] [6] | Grade 1/2: Recommend non-pharmacologic treatments (energy conservation, mild exercise). Ensure adequate hydration/nutrition [5] [7]. Grade 3: Interrupt treatment until improvement. Consider resuming at a reduced dose [5] [7]. | | Nausea | 52% [5] | 3% [5] | ~8 days [5] [6] | Prevention: Prophylactic prescription of antiemetics (e.g., 5-HT3 receptor antagonists, dopamine antagonists) [5]. Treatment: If breakthrough occurs, use antiemetics. For severe nausea or vomiting not relieved by symptomatic treatment, interrupt therapy and resume at a reduced dose upon resolution [5] [7]. | | Increased ALT/AST | 33% [5] | 5% [5] | ~22 days [5] [6] | Grade 2 (>3.0x ULN): Monitor liver function tests (LFTs) weekly. Grade 3/4 (>5.0x ULN): Interrupt treatment. Monitor LFTs weekly. Resume at a reduced dose after recovery to ≤G1 or baseline [5]. | | Constipation | 27% [5] | 1% [5] | ~41 days [5] [6] | Increase fluid/fiber intake. Use stool softeners or laxatives as needed [5]. | | Vomiting | 22% [5] | 1% [5] | ~15 days [5] [6] | Use antiemetics. For persistent vomiting, consider treatment interruption until resolved, then resume with improved antiemetic prophylaxis [5]. | | Rash | 27% (any skin-related) [5] | 2% [5] | ~41 days [5] [6] | Topical corticosteroids and oral antihistamines for symptomatic relief. For severe or persistent rash, consider dermatology consultation and treatment interruption [5]. | | Increased Creatinine| 42.6% (any worsening) [5] | 1.7% (G3/4) [5] | Information missing | This is due to inhibition of renal transporters MATE1 and MATE2-K, not actual kidney injury. Manage based on clinical assessment [3] [5]. |
The following workflow provides a general protocol for managing adverse events requiring intervention. Always refer to the latest prescribing information for specific guidance.
Note: BID = Twice Daily. Dose reductions are sequential: 600 mg → 500 mg → 400 mg → 300 mg. Permanent discontinuation is recommended if adverse events do not resolve to ≤ Grade 1 or if patients are unable to tolerate 300 mg BID [5].
For scientists designing non-clinical studies, the following protocols and data are crucial.
Rucaparib acts as a perpetrator of several cytochrome P450 enzymes and transporters, which is critical for combination therapy design [3] [8].
| Enzyme/Transporter | Effect of Rucaparib | Clinical Recommendation |
|---|---|---|
| CYP1A2 | Moderate Inhibition [8] | Use caution with sensitive CYP1A2 substrates (e.g., caffeine, tizanidine). |
| CYP2C9 | Weak Inhibition [8] | Monitor with narrow therapeutic index drugs (e.g., S-warfarin). |
| CYP2C19 | Weak Inhibition [8] | Interaction is not clinically significant. |
| CYP3A | Weak Inhibition [8] | Interaction is not clinically significant. |
| P-glycoprotein (P-gp) | Marginal Inhibition [8] | Weak increase in digoxin exposure; unlikely to be clinically relevant. |
Understanding the PK profile aids in designing in vivo studies [3] [2] [8].
Q1: What are the most critical parameters to monitor in a long-term in vivo study with rucaparib? The most critical parameters are hematological toxicity (complete blood counts) and hepatic function (ALT/AST). Monitor CBCs weekly for the first few months, as anemia and thrombocytopenia often have a later onset (>55 days) [5] [6]. Also, track serum creatinine with the understanding that elevations are often benign and related to transporter inhibition [3] [5].
Q2: How does rucaparib's toxicity profile compare to other PARP inhibitors in a pre-clinical setting? The core toxicity profile (myelosuppression, GI upset) is a class effect of PARP inhibitors due to their mechanism of action. A real-world disproportionality analysis based on the FDA FAERS database can help identify potential differences in the frequency of specific AEs between different agents [9].
Q3: Are there any specific handling and stability concerns for rucaparib phosphate in the lab? While the search results do not specify storage details, rucaparib is typically supplied as a camphorsulfonic acid salt (camsylate) for oral formulation [3]. For laboratory use, always refer to the manufacturer's certificate of analysis (CoA) for specific storage conditions, solubility, and stability data for your batch of this compound [10].
The table below summarizes core validation data from two independent LC-MS/MS methods, providing a benchmark for your robustness testing.
| Validation Parameter | Human Plasma (HPLC-MS/MS) [1] | Rat Plasma (UPLC-MS/MS) [2] |
|---|---|---|
| Analytical Technique | HPLC-MS/MS | UPLC-MS/MS |
| Linear Range | 100–5000 ng/mL | 2.0–500 ng/mL |
| Precision (RSD%) | Conforms to EMA/FDA guidelines [1] | Intra-day & inter-day: < 7.1% |
| Accuracy (RE%) | Conforms to EMA/FDA guidelines [1] | -1.2% to 10.9% |
| Matrix Effect | Information missing | 89.8% – 99.7% |
| Recovery | Information missing | > 96.1% |
| Run Time | Information missing | 2.0 minutes |
| Internal Standard (IS) | [^13C,^2H3]-Rucaparib [1] | Fuzuloparib [2] |
Here is a detailed methodology, primarily based on the sensitive UPLC-MS/MS method, which you can use as a reference for developing and troubleshooting your own robust assay [2].
1. Instrumentation and Chromatography
2. Mass Spectrometry Detection
3. Sample Preparation
The following diagram illustrates the complete analytical workflow, from sample preparation to final detection.
Here are solutions to common problems you might encounter during method development and validation.
Problem: Poor Chromatographic Peak Shape or Resolution
Problem: Low Sensitivity or Signal
Problem: Inconsistent Results (Precision Issues)
Problem: Matrix Effects
When formally testing your method's robustness, deliberately introduce and monitor these small, intentional variations to ensure your method remains reliable:
| Parameter | Rucaparib | Olaparib | Key Findings |
|---|---|---|---|
| PARP Trapping Efficiency | Similar to Olaparib [1] [2] | Similar to Rucaparib [1] [2] | Both show similar potency in trapping PARP-DNA complexes, though both are ~100-fold less potent than BMN 673 (Talazoparib) [1] [2]. |
| Catalytic Inhibition (IC₅₀ for PARP1) | 0.8 - 3.2 nM [3] | 1 - 19 nM [3] | Both are potent catalytic inhibitors; rucaparib may have slightly higher potency based on binding affinity. |
| Durability of PARP Inhibition | Highly durable (>75% inhibition remained 72h post-wash) [4] | Less durable (inhibition lost more rapidly) [4] | Rucaparib shows significantly longer-lasting target engagement after drug removal [4]. |
| Cellular Retention | High (Carrier-mediated uptake & prolonged retention) [5] | Information not specific in search results | Rucaparib accumulates in cells and tumors, enabling sustained activity [5]. |
A seminal study directly compared BMN 673 (Talazoparib), olaparib, and rucaparib using biochemical and cellular assays [1] [2].
A 2022 study specifically investigated how long different PARP inhibitors remain active after a short pulse of treatment [4].
Research has shown that rucaparib's sustained effect is due to its unique cellular pharmacokinetics [5].
The following diagrams illustrate the core mechanism of PARP trapping and the key experimental workflow used to compare the durability of inhibition.
The similar PARP trapping efficiency but differing pharmacological profiles of rucaparib and olaparib suggest distinct strategic considerations:
| Feature | Rucaparib | Veliparib | Niraparib |
|---|---|---|---|
| PARP Trapping Potency [1] | Moderate | Weak | Moderate to High |
| Catalytic Inhibition | Potent sub-micromolar inhibitor of PARP1/2 for all three agents [1] | ||
| Key Distinguishing Feature | - | Primarily a catalytic inhibitor; weak trapper [2] [1] | - |
| Reported Off-Target Interactions | Binds Hexose-6-phosphate dehydrogenase (H6PD) [3] | High target selectivity; no major off-targets identified in profiled studies [3] | Binds Deoxycytidine kinase (DCK); may affect nucleoside analog drug efficacy [3] |
| Enzyme Specificity (Beyond PARP1/2) | Inhibits PARP3 at 100 nM [4] | Inhibits PARP3 at 100 nM [4] | More specific for PARP1/2 at 100 nM; less inhibition of PARP3 [4] |
The classifications in the table above are derived from specific experimental methodologies. Here is a deeper look at the key data and the protocols used to generate them.
The ranking of trapping potency (Talazoparib >> Niraparib ≈ Olaparib ≈ Rucaparib > Veliparib) is primarily determined through chromatin retention assays [1].
The identification of off-targets like H6PD for Rucaparib and DCK for Niraparib was achieved through an unbiased, mass spectrometry-based chemical proteomics approach [3].
Data on the inhibition of various PARP enzymes (PARP1, PARP2, PARP3) by different inhibitors is obtained through in vitro enzyme activity assays [4].
The following diagram illustrates the core mechanism of action shared by these inhibitors, highlighting the key differentiator of PARP trapping.
The experimental data has direct implications for both basic research and clinical drug development:
| Parameter | Rucaparib | Olaparib | Experimental Context |
|---|---|---|---|
| Reduction in X-radiation Dose (IC₅₀) | ~50% reduction [1] | ~50% reduction [1] | SK-N-BE(2c) neuroblastoma cells & UVW/NAT cells [1] |
| Reduction in ¹³¹I-MIBG Activity (IC₅₀) | ~50% reduction [1] | ~50% reduction [1] | SK-N-BE(2c) neuroblastoma cells & UVW/NAT cells [1] |
| Inhibition of PARP-1 Activity | Equally effective [1] | Equally effective [1] | Measured via PARP activity assay [1] |
| DNA Damage 2h Post-X-ray | ~10-fold increase (vs. control) [1] | ~10-fold increase (vs. control) [1] | Quantified by γH2AX foci [1] |
| DNA Damage 24h Post-X-ray | ~3-fold increase (vs. control) [1] | ~3-fold increase (vs. control) [1] | Quantified by γH2AX foci; indicates impaired DNA repair [1] |
| Induction of G2/M Cell Cycle Arrest | Significant increase (p < 0.05) [1] | Significant increase (p < 0.05) [1] | Analyzed by flow cytometry with propidium iodide [1] |
The following diagram illustrates the core mechanism of radiosensitization by PARP inhibitors, as revealed by the experiments above:
The key data supporting this comparison were generated using the following standardized methodologies [1]:
The table below summarizes the key pharmacokinetic parameters of the four approved PARP inhibitors.
| PARP Inhibitor | Approved Dose | Oral Bioavailability | Half-life (hr) | Time to Cmax (hr) | Primary Metabolizing Enzymes | Dosing Recommendation |
|---|---|---|---|---|---|---|
| Rucaparib | 600 mg, twice daily [1] | 36% [2] | ~17 [3] | 1.5 - 6.0 (single dose); 1.5 - 4.0 (steady state) [3] | CYP2D6 (minor), CYP1A2, CYP3A4 [2] [3] | With or without food [2] |
| Olaparib | 300 mg, twice daily [1] | Information missing | Information missing | Information missing | CYP3A4 [1] [4] | Information missing |
| Niraparib | 300 mg, once daily [1] | Information missing | Information missing | Information missing | Carboxylesterases (mainly CES2) [1] [4] | Information missing |
| Talazoparib | 1 mg, once daily [1] | Information missing | Information missing | Information missing | Minimal metabolism; P-glycoprotein substrate [1] [4] | Information missing |
This table compares the potential for drug-drug interactions and key safety considerations, which are critical for clinical application and trial design.
| PARP Inhibitor | DDI Risk as Object | DDI Risk as Perpetrator | Key Transporter Inhibitions | Exposure-Response Relationship |
|---|---|---|---|---|
| Rucaparib | High (CYP substrate) [1] | Moderate [1] | MATE1, MATE2-K, OCT1, OCT2 [2] | Exposure linked to both efficacy and safety (dose-dependent) [2] |
| Olaparib | High (CYP3A4 substrate) [1] | High (CYP3A4 inhibitor) [1] | BCRP, P-gp (in vitro) [1] | Exposure linked to toxicity (hematological); efficacy relationship inconclusive [1] |
| Niraparib | Lower risk [1] | Lower risk [1] | Information missing | Exposure linked to toxicity (hematological); efficacy relationship inconclusive [1] |
| Talazoparib | Minimal risk [1] | Minimal risk [1] | BCRP, P-gp [1] | Exposure linked to both efficacy and toxicity [1] |
The following table compares the preclinical pharmacological potency, which underpins the differing clinical dosages. IC50 is the half-maximal inhibitory concentration, and a lower value indicates greater potency for catalytic inhibition. PARP trapping potency is a relative measure.
| PARP Inhibitor | PARP1 Catalytic Inhibition IC50 (nM) | PARP Trapping Potency | Average Unbound Cmin at Clinical Dose (nM) |
|---|---|---|---|
| Rucaparib | 0.8 (PARP1), 0.5 (PARP2) [2] | Information missing | Information missing |
| Olaparib | 6 [1] [4] | Moderate [4] | 460 (capsules), 672 (tablets) [1] |
| Niraparib | 60 [4] | Weak [4] | Information missing |
| Talazoparib | 4 [1] [4] | Strong [4] | Information missing |
Understanding the methodology behind the data is crucial for its interpretation. Here are the protocols from key studies on rucaparib.
Study 10 (NCT01482715) - Rucaparib Phase 1-2 Trial [3]
Food-Effect Study (within Study 10) [3]
The diagram below illustrates the core mechanism of PARP inhibitors and the key pharmacokinetic pathways of rucaparib, integrating the data from the tables above.
The table below summarizes the comparative efficacy of various PARP inhibitors in different experimental models.
| PARP Inhibitor | Key Experimental Findings in BRCA-Deficient Models | Comparative Notes |
|---|
| Rucaparib | • Induced significant DNA damage (γH2AX) and reduced viability/migration in BRCA2-mutant PEO1 ovarian cells [1]. • Synergistic reduction in cell viability when combined with imipridones (ONC201/ONC212) in HCC1937 (BRCA1-mutant) breast cancer cells [2]. | • Showed differential efficacy compared to other PARP inhibitors in a panel of ovarian cancer cell lines [3]. • Equally effective as olaparib in radiosensitizing SK-N-BE(2c) neuroblastoma cells [4]. | | Olaparib | • Effectively radiosensitized cancer cells in vitro, preventing DNA damage restitution [4]. | • Displayed differences in cell viability and survival compared to other PARPis in ovarian cancer models [3]. | | Talazoparib | • Demonstrated high inhibitory potency in certain triple-negative breast cancer (TNBC) and ER-/HER2+ cell lines, irrespective of BRCA status (e.g., JIMT1) [5]. | • Considered one of the most potent PARP inhibitors in pre-clinical studies [6]. | | Niraparib | • Showed efficacy in advanced TNBC and ER-/HER2+ breast cancer cells with and without BRCA mutations [5]. | • Differential efficacy profile observed in models of BRCA-mutant ovarian cancer [3]. | | Veliparib | • A cell line model with acquired resistance to veliparib showed cross-resistance to other PARP inhibitors [3]. | • Generally considered to have lower PARP-trapping potency compared to others like talazoparib [6] [7]. |
To contextualize the data, here are key details on the cell lines and methodologies used in the cited research.
Cell Viability/Proliferation Assays
Clonogenic (Cell Survival) Assay
Analysis of DNA Damage (γH2AX Foci)
Apoptosis Assay (Annexin V/Propidium Iodide)
PARP Activity Assay
The efficacy of rucaparib in BRCA-deficient cells is primarily explained by the concept of synthetic lethality. The diagram below illustrates this key mechanism.
In addition to catalytic inhibition, a critical mechanism of rucaparib is PARP trapping, where the inhibited PARP enzyme is stably bound to DNA, physically obstructing the replication fork. This trapped complex is highly cytotoxic and requires functional HR for repair [8] [7] [9].